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molecular formula C7H16O3 B1582977 1,3,3-Trimethoxybutane CAS No. 6607-66-5

1,3,3-Trimethoxybutane

Cat. No. B1582977
M. Wt: 148.2 g/mol
InChI Key: DIQSNTFKLAYVOT-UHFFFAOYSA-N
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Patent
US07083982B2

Procedure details

To a mixture containing 3-chloroaniline (1.59 g), ferric chloride hexahydrate (5.4 g), zinc chloride (0.2 g), ethanol (20 ml of 95% aqueous solution) preheated to 60° C. was added 1,3,3-trimethoxybutane (1.48 g). The resulting mixture was refluxed for two hours and allowed to stand overnight. The volatile matrials were then removed in vacuo and the residue rendered basic with 10% aqueous sodium hydroxide. The resulting mixture was partitioned between water and diethyl ether (3 times). The combined ether layer was dried over magnesium sulfate. Rotary evaporation of the ether solution gave a dark liquid. The liquid was added to a silica gel column and eluted with hexane/ethyl acetate (3:1) to give the desired product as tan crystals.
Quantity
1.59 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].CO[CH2:11][CH2:12][C:13](OC)(OC)[CH3:14]>[Cl-].[Zn+2].[Cl-].C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:6]([C:13]([CH3:14])=[CH:12][CH:11]=[N:5]2)=[CH:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
ferric chloride hexahydrate
Quantity
5.4 g
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.48 g
Type
reactant
Smiles
COCCC(C)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The volatile matrials were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between water and diethyl ether (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Rotary evaporation of the ether solution
CUSTOM
Type
CUSTOM
Details
gave a dark liquid
ADDITION
Type
ADDITION
Details
The liquid was added to a silica gel column
WASH
Type
WASH
Details
eluted with hexane/ethyl acetate (3:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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